N-(1-methylpiperidin-4-yl)-N-phenylacetamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-N-phenylacetamide typically involves the reaction of 1-methylpiperidine with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of 1-methylpiperidine attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and toluene, while bases such as triethylamine or sodium hydroxide are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
- 1-(1-methylpiperidin-4-yl)piperidin-4-amine
- N-(2-methoxyethyl)-1-methylpiperidin-4-amine
- 2-(1-methylpiperidin-4-yl)ethanamine
Uniqueness
N-(1-methylpiperidin-4-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its piperidine moiety and phenylacetamide group contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial production .
Properties
CAS No. |
244195-38-8 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(2)11-9-14/h3-7,14H,8-11H2,1-2H3 |
InChI Key |
JRDQNWRUEQCCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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